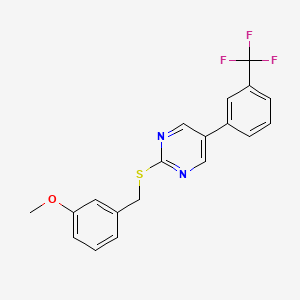
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is a useful research compound. Its molecular formula is C19H15F3N2OS and its molecular weight is 376.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target various receptors and enzymes, influencing their function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. The downstream effects of these interactions can vary widely, from changes in cellular metabolism to alterations in signal transduction .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the nature of its interactions with them. These effects can range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with a base-catalyzed methylation of 3-phenyl ether, followed by nucleophilic substitution reactions involving 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfanyl groups.
Industrial Production Methods: : Industrial synthesis often leverages optimized catalytic processes under controlled conditions, ensuring a high yield and purity. Multi-step synthesis is carried out in specialized reactors, maintaining critical reaction parameters like temperature, pressure, and pH balance.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether is reactive in a variety of chemical environments:
Oxidation: It can undergo oxidation in the presence of oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: Reduction reactions can be catalyzed using reducing agents such as lithium aluminum hydride.
Substitution: The ether group can participate in nucleophilic substitution reactions, often with alkyl halides under basic conditions.
Common Reagents and Conditions: : Common reagents include sulfuric acid for sulfonation, Grignard reagents for forming carbon-carbon bonds, and palladium catalysts for hydrogenation.
Major Products: : Major products depend on the specific reactions, but commonly include derivatives with modified phenyl ether or pyrimidinyl groups.
Scientific Research Applications
Chemistry: : In chemistry, it serves as an intermediate in the synthesis of complex organic molecules.
Biology: : It is studied for its potential effects on biological pathways and mechanisms.
Medicine: : Its unique structure makes it a candidate for the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: : Industrial applications involve its use in the synthesis of specialized chemicals and materials with desired properties.
Mechanism of Action: The compound interacts with molecular targets through its trifluoromethyl and pyrimidinyl groups, which can modulate various biochemical pathways. It may inhibit or activate specific enzymes, alter cell signaling, or affect receptor functions. The exact mechanism varies depending on the specific application and target.
Comparison with Similar Compounds
Uniqueness: : What sets this compound apart is its specific trifluoromethyl substitution, which imparts distinct chemical properties.
Similar Compounds: : Compounds such as 3-(trifluoromethyl)phenyl pyrimidinyl sulfides and methoxy phenyl ethers exhibit similar but not identical properties.
Methyl 3-(((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)methyl)phenyl ether’s uniqueness stems from its specific chemical structure, offering a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-25-17-7-2-4-13(8-17)12-26-18-23-10-15(11-24-18)14-5-3-6-16(9-14)19(20,21)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKUGRFVCBBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)
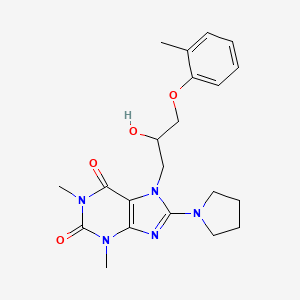
![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)
![2-(adamantan-1-yl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2520655.png)
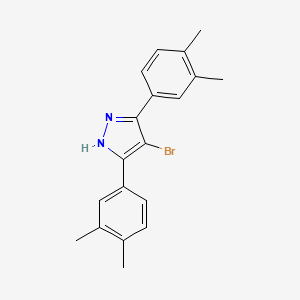


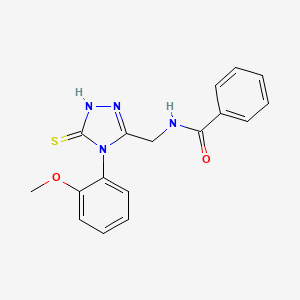
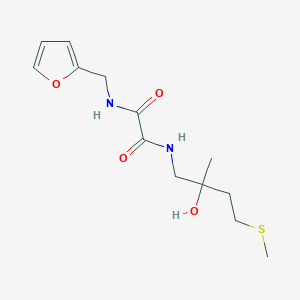
![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)
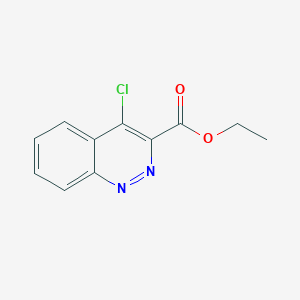

![3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2520670.png)

